molecular formula C25H30N2O5 B12149007 3-hydroxy-1-(3-methoxypropyl)-4-{[3-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-(3-methoxypropyl)-4-{[3-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12149007
M. Wt: 438.5 g/mol
InChI Key: JSAGJRRYEXBUMK-XTQSDGFTSA-N
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Description

3-hydroxy-1-(3-methoxypropyl)-4-[3-methyl-4-(2-methylpropoxy)benzoyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolidinone core, a pyridine ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-(3-methoxypropyl)-4-[3-methyl-4-(2-methylpropoxy)benzoyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic synthesis. The process may start with the preparation of the pyrrolidinone core, followed by the introduction of the pyridine ring and other substituents through various organic reactions such as alkylation, acylation, and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-(3-methoxypropyl)-4-[3-methyl-4-(2-methylpropoxy)benzoyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-hydroxy-1-(3-methoxypropyl)-4-[3-methyl-4-(2-methylpropoxy)benzoyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: It may have therapeutic potential in treating diseases by modulating biological pathways.

    Industry: Its unique chemical properties can be exploited in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-(3-methoxypropyl)-4-[3-methyl-4-(2-methylpropoxy)benzoyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and modulating biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-1-(3-methoxypropyl)-4-[3-methyl-4-(2-methylpropoxy)benzoyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one shares structural similarities with other pyrrolidinone derivatives and benzoyl-substituted compounds.

Uniqueness

  • The unique combination of functional groups and the specific arrangement of substituents in 3-hydroxy-1-(3-methoxypropyl)-4-[3-methyl-4-(2-methylpropoxy)benzoyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one distinguishes it from other compounds. This uniqueness may confer specific chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H30N2O5

Molecular Weight

438.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-[3-methyl-4-(2-methylpropoxy)phenyl]methylidene]-1-(3-methoxypropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C25H30N2O5/c1-16(2)15-32-20-7-6-19(14-17(20)3)23(28)21-22(18-8-10-26-11-9-18)27(12-5-13-31-4)25(30)24(21)29/h6-11,14,16,22,28H,5,12-13,15H2,1-4H3/b23-21+

InChI Key

JSAGJRRYEXBUMK-XTQSDGFTSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCOC)C3=CC=NC=C3)/O)OCC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC=NC=C3)O)OCC(C)C

Origin of Product

United States

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